propan-2-yl 2H-quinoline-1-carboxylate
CAS No.: 17718-20-6
Cat. No.: VC21042686
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17718-20-6 |
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Molecular Formula | C13H15NO2 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | propan-2-yl 2H-quinoline-1-carboxylate |
Standard InChI | InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
Standard InChI Key | XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Canonical SMILES | CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Introduction
Propan-2-yl 2H-quinoline-1-carboxylate is a chemical compound with the molecular formula C13H15NO2. It is characterized by its specific ester group, which influences its reactivity and biological activity. The compound is also known as 1(2H)-quinolinecarboxylic acid isopropyl ester, with a CAS number of 17718-20-6 .
Structural Information
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Molecular Formula: C13H15NO2
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SMILES: CC(C)OC(=O)N1CC=CC2=CC=CC=C21
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InChI: InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3
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InChIKey: XBPMXUYSYAIPTR-UHFFFAOYSA-N
Biological Activities
Propan-2-yl 2H-quinoline-1-carboxylate and its derivatives have been studied for various biological activities:
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Antimycobacterial Activity: Quinoline derivatives, including this compound, have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM.
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Anticancer Properties: Modifications to the quinoline framework can yield compounds with potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells.
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Antiviral and Antifungal Activities: Quinoline derivatives have been investigated for their antiviral and antifungal properties, expanding their therapeutic applications.
Synthetic Methodologies
The synthesis of propan-2-yl 2H-quinoline-1-carboxylate typically involves several key steps:
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Pfitzinger Reaction: This two-component reaction is used to synthesize quinoline carboxylic acids by condensing isatins with substituted ketones under alkaline conditions.
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Reactions with Hydrazine: The ester group can be reacted with hydrazine to produce hydrazides, which serve as intermediates for further modifications.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Propan-2-yl 2H-quinoline-1-carboxylate | C13H15NO2 | 217.26 | 17718-20-6 |
Quinolinecarboxylic acid, ethyl ester | C11H11NO2 | 191.21 | - |
Quinolinecarboxylic acid, methyl ester | C10H9NO2 | 177.19 | - |
Quinolinecarboxylic acid, butyl ester | C13H15NO2 | 217.26 | - |
The uniqueness of propan-2-yl 2H-quinoline-1-carboxylate lies in its isopropyl ester group, which can provide steric hindrance and affect interactions with enzymes and receptors compared to other esters.
Research Findings
While specific literature on propan-2-yl 2H-quinoline-1-carboxylate is limited, quinoline derivatives have been extensively studied for their biological activities. For instance, a series of quinolin-2-one derivatives showed potent EGFR inhibition and anticancer properties, highlighting the potential of quinoline-based compounds in cancer therapy .
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